molecular formula C22H19ClN4O2S B3398023 N-[(2-CHLOROPHENYL)METHYL]-2-{[2-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE CAS No. 1021229-46-8

N-[(2-CHLOROPHENYL)METHYL]-2-{[2-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B3398023
CAS No.: 1021229-46-8
M. Wt: 438.9 g/mol
InChI Key: SWDMTONRXYEVQF-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrazine core, a heterocyclic scaffold of significant interest in medicinal chemistry. Compounds based on the pyrazolo[1,5-a]pyrazine structure have been investigated as potent inhibitors of various purinergic receptors, particularly the P2X3 receptor, which is a key mediator of nociceptive signaling and neurogenic inflammation . As such, this compound may serve as a valuable chemical tool for researchers exploring the pathophysiology of chronic cough, neuropathic pain, and bladder disorders. Furthermore, the structural motif of this compound suggests potential for targeting protein kinases, enzymes that are critical regulators of signal transduction and are prominent therapeutic targets in oncology and inflammatory diseases . Its mechanism of action is hypothesized to involve high-affinity binding to ATP-binding sites, modulating downstream signaling cascades. This product is intended for non-clinical research to further elucidate these complex biological pathways and facilitate the discovery of novel therapeutics.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-29-17-8-6-15(7-9-17)19-12-20-22(24-10-11-27(20)26-19)30-14-21(28)25-13-16-4-2-3-5-18(16)23/h2-12H,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDMTONRXYEVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine ring system.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxy-substituted aryl halide and a suitable nucleophile.

    Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group is attached via a nucleophilic substitution reaction, typically involving a chlorophenylmethyl halide and a nucleophilic intermediate.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through a condensation reaction between an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Characteristics

The compound features a unique structure combining aromatic and heterocyclic components, which contribute to its biological activity. The presence of the chlorophenyl and methoxyphenyl groups enhances its pharmacological properties.

Medicinal Chemistry

N-[(2-Chlorophenyl)methyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamide has been investigated for its potential as a therapeutic agent. Research indicates its efficacy against various diseases, including cancer and microbial infections.

Case Studies:

  • Anticancer Activity : Studies have shown that compounds similar to this one exhibit cytotoxic effects on cancer cell lines. For instance, derivatives have been tested against breast and lung cancer cells, demonstrating significant inhibition of cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Biological Research

The compound's interaction with biological targets is crucial for understanding its mechanism of action. It may modulate enzyme activity or receptor interactions, influencing various biochemical pathways.

Mechanism of Action:

Research indicates that the compound can bind to specific proteins involved in disease processes, potentially leading to therapeutic effects through modulation of these targets.

Synthetic Chemistry

As a versatile building block, N-[(2-Chlorophenyl)methyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamide is utilized in synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with enhanced properties.

Synthesis Methods:

The synthesis typically involves multi-step reactions that may include:

  • Oxidation : Introducing additional functional groups.
  • Reduction : Modifying existing groups or reducing double bonds.
  • Substitution Reactions : Replacing functional groups using nucleophiles or electrophiles.

Material Science

In industrial applications, this compound could be explored for developing new materials with specific properties due to its unique chemical structure. Its potential use in polymer chemistry and material engineering is an area of ongoing research.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer and antimicrobial activities noted
Biological ResearchInteraction with enzymes and receptors
Synthetic ChemistryVersatile building block for complex synthesis
Material SciencePotential use in developing advanced materials

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related acetamides with variations in heterocyclic cores, substituents, and functional groups. Key distinctions include:

Compound Core Structure Substituents Functional Groups Key Properties Reference
Target Compound Pyrazolo[1,5-a]pyrazine - 2-(4-Methoxyphenyl)
- 4-Sulfanylacetamide
- N-(2-Chlorobenzyl)
Sulfanyl, Methoxy, Chlorophenyl High lipophilicity; potential kinase inhibition
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-[3-(methylthio)phenyl]acetamide Pyrazolo[1,5-a]pyrazine - 2-(4-Chlorophenyl)
- 4-Thioacetamide
- N-(3-Methylthiophenyl)
Thioether, Chlorophenyl, Methylthio Moderate solubility; herbicidal activity (inferred)
2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide Indole - 1-(2-Chlorobenzyl)
- 3-Sulfonylacetamide
- N-(4-Methoxyphenyl)
Sulfonyl, Methoxy, Chlorophenyl Enhanced stability; antimicrobial potential
N-(6-Chlorobenzothiazole-2-yl)-2-(4-Methoxyphenyl)acetamide Benzothiazole - 6-Chloro
- 2-Acetamide
- 4-Methoxyphenyl
Chloro, Methoxy Anticancer activity (patent data)
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide Azo-phenolic - Diazenyl
- Hydrazono-methyl
- Hydroxy
Azo, Hydroxy Photodynamic applications

Physicochemical Properties

  • Lipophilicity : The 2-chlorobenzyl group increases logP compared to unsubstituted analogs (e.g., ’s 3-methylthiophenyl variant) .
  • Solubility : The 4-methoxyphenyl group improves aqueous solubility relative to fully chlorinated derivatives (e.g., ’s bromophenyl-thiazole acetamide) .

Biological Activity

N-[(2-Chlorophenyl)methyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique molecular structure, which includes a pyrazolo[1,5-a]pyrazin ring, a sulfanyl group, and an acetamide moiety, positions it as a candidate for further investigation in medicinal chemistry. This article examines the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Molecular Characteristics

  • Molecular Formula : C20H22ClN4OS
  • Molecular Weight : 422.93 g/mol
  • IUPAC Name : this compound

The compound's biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological processes. The presence of the chlorophenyl and methoxyphenyl substituents enhances its binding affinity to these targets, potentially leading to modulation of their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound.

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies have shown that pyrazole derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values indicating effective growth inhibition in MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
  • Mechanistic Insights :
    • The compound has been observed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle checkpoints .

Pharmacological Properties

Beyond anticancer effects, the compound may exhibit other biological activities:

  • Antimicrobial Activity : Similar compounds have been evaluated for antibacterial properties, suggesting potential efficacy against various bacterial strains .
  • Enzyme Inhibition : The sulfanyl group is associated with enzyme inhibitory activities, including acetylcholinesterase inhibition, which may have implications for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

SubstituentEffect on Activity
2-ChlorophenylEnhances binding affinity to target proteins
4-MethoxyphenylImproves solubility and bioavailability
Sulfanyl GroupContributes to enzyme inhibition properties

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution using α-chloroacetamide intermediates. For example, coupling 1-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-4-thiol with N-(2-chlorobenzyl)-2-chloroacetamide under reflux in aprotic solvents (e.g., DMF) with a base like K₂CO₃. Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 thiol:chloroacetamide) are critical for yields >60% . Flow chemistry approaches (e.g., Omura-Sharma-Swern oxidation) can optimize scalability and reproducibility by controlling residence time and reagent mixing .

Q. What purification strategies are effective for isolating this compound?

Column chromatography using silica gel (hexane:ethyl acetate gradients) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves purity (>95%). Recrystallization from ethanol or methanol at low temperatures (4°C) enhances crystalline purity, as demonstrated in analogous acetamide derivatives .

Intermediate Research Questions

Q. How can spectroscopic data (NMR, MS) resolve ambiguities in structural elucidation?

  • ¹H NMR : The pyrazolo[1,5-a]pyrazine protons appear as distinct doublets (δ 8.2–8.5 ppm), while the sulfanyl-linked CH₂ group resonates near δ 4.1 ppm. Aromatic protons from the 2-chlorophenyl and 4-methoxyphenyl groups show splitting patterns consistent with substitution .
  • HRMS : Molecular ion [M+H]⁺ should match the exact mass (e.g., m/z 483.0652 for C₂₂H₁₈ClN₄O₂S). Discrepancies >2 ppm suggest impurities or incorrect adduct formation .

Q. How should researchers address contradictory bioactivity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Validate purity via HPLC before testing. Use orthogonal assays (e.g., enzymatic vs. cellular) and include positive controls (e.g., known kinase inhibitors for kinase-targeted studies) .

Advanced Research Questions

Q. What computational methods predict binding modes and selectivity for this compound?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model interactions with targets like kinases. Focus on the pyrazolo[1,5-a]pyrazine core’s π-π stacking and the sulfanyl group’s hydrogen-bonding potential. Validate predictions with mutagenesis studies .

Q. How can high-throughput synthesis accelerate derivative screening?

Implement Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst loading) in parallel reactions. Use microfluidic flow reactors for rapid iteration, as shown in diazomethane syntheses . Pair this with automated LC-MS for real-time purity assessment .

Q. What structural modifications enhance metabolic stability without compromising activity?

  • Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., 4-CF₃) to reduce oxidative metabolism.
  • Introduce methyl groups ortho to the sulfanyl linkage to sterically hinder cytochrome P450 interactions, as seen in analogous pyrazolo-pyrimidine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-CHLOROPHENYL)METHYL]-2-{[2-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
N-[(2-CHLOROPHENYL)METHYL]-2-{[2-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE

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